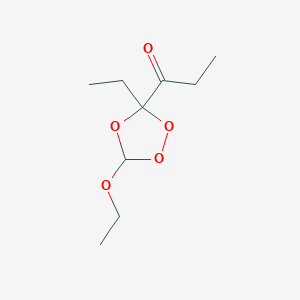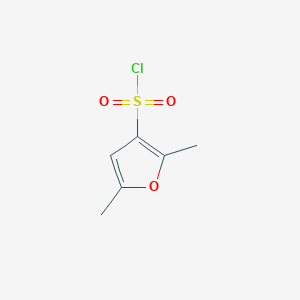
5-metil-2-fenil-2H-1,2,3-triazol-4-carbohidrazida
Descripción general
Descripción
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Biology: The compound has shown potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Mecanismo De Acción
Target of Action
The primary target of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide interacts with xanthine oxidase, inhibiting its activity . This compound acts as a mixed-type inhibitor of xanthine oxidase . The inhibition of XO reduces the production of uric acid, which can be beneficial in conditions such as gout where uric acid levels are elevated .
Biochemical Pathways
By inhibiting xanthine oxidase, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide affects the purine degradation pathway . This results in decreased production of uric acid, reducing its accumulation in the body .
Result of Action
The molecular and cellular effects of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide’s action primarily involve the reduction of uric acid levels in the body . This can help alleviate symptoms associated with conditions like gout, which are caused by the accumulation of uric acid crystals in joints .
Análisis Bioquímico
Biochemical Properties
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . The compound interacts with the active site of XO, leading to inhibition of the enzyme .
Cellular Effects
The inhibition of XO by 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide can have significant effects on cellular processes. XO is involved in the catabolism of purines in the body, and its inhibition can affect purine metabolism, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide involves its binding to the active site of XO, resulting in the inhibition of the enzyme . This binding interaction can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
The effects of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide on XO activity have been observed to be potent in the submicromolar/nanomolar range
Metabolic Pathways
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is involved in the metabolic pathway of purine catabolism, where it interacts with the enzyme XO
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and properties .
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound is structurally similar and also exhibits enzyme inhibitory properties.
1,2,4-triazole derivatives: These compounds share the triazole ring structure and have diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a xanthine oxidase inhibitor sets it apart from other triazole derivatives .
Propiedades
IUPAC Name |
5-methyl-2-phenyltriazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-9(10(16)12-11)14-15(13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJMGWDMMYKRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378989 | |
| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-03-2 | |
| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)


![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)



![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)

